Cyclopentanesulfonamide

Beschreibung

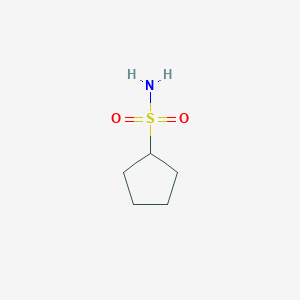

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

cyclopentanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPASRWWZEIMSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405213 | |

| Record name | Cyclopentanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73945-39-8 | |

| Record name | Cyclopentanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73945-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopentanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cyclopentanesulfonamide and Its Complex Derivatives

Direct Synthetic Pathways for Cyclopentanesulfonamide

The creation of the primary this compound structure serves as a fundamental starting point for more complex derivatives. The efficiency and viability of these initial steps are paramount.

Classical and Modern Approaches to Sulfonamide Synthesis Involving Cyclopentane (B165970) Moieties

The synthesis of sulfonamides is a well-established area of organic chemistry, with both time-honored and contemporary methods being applied to structures incorporating a cyclopentane ring. ontosight.ai

Classical Approach: The most traditional and widely used method for preparing sulfonamides involves the reaction of a sulfonyl chloride with an amine. cbijournal.comijpsjournal.com In the context of this compound, this involves reacting cyclopentanesulfonyl chloride with ammonia, typically in an aqueous solution or an organic solvent like acetone. google.com The cyclopentanesulfonyl chloride precursor is a key intermediate, which can itself be synthesized through several methods. cymitquimica.comnih.gov One common route is the chlorosulfonation of cyclopentane using sulfuryl chloride, often with radical initiation via irradiation. datapdf.com Another approach involves treating a cyclopentylmagnesium chloride Grignard reagent with sulfuryl chloride. prepchem.com This classical sulfonylation is straightforward and effective, forming the robust S-N bond characteristic of the sulfonamide group. cbijournal.com

Modern Approaches: More recent advancements in synthetic chemistry have introduced novel methods for sulfonamide synthesis that offer milder conditions or alternative pathways. These include:

One-Pot Synthesis from Thiols: Methods have been developed for the direct conversion of thiols to sulfonamides. This can involve an initial oxidation of the thiol to a sulfonyl chloride intermediate in situ, which then reacts with an amine in the same reaction vessel. ijpsjournal.com

Metal-Catalyzed Couplings: Modern synthetic protocols may employ metal catalysts to facilitate the formation of the sulfonamide linkage. While broadly applied to aryl sulfonamides, these principles can be extended to alkyl derivatives. princeton.edu

Electrochemical Synthesis: An environmentally benign approach involves the electrochemical oxidative coupling of thiols and amines. This method avoids the need for chemical oxidants by using electricity to drive the transformation, forming a disulfide intermediate that ultimately leads to the sulfonamide.

Optimization of Reaction Conditions and Yields in Primary Synthesis

Achieving high purity and yield is a central challenge in the synthesis of this compound. ontosight.ai Optimization of reaction parameters is critical. Key variables that can be fine-tuned include temperature, solvent, and the stoichiometric ratio of reactants. For instance, in the classical reaction between cyclopentanesulfonyl chloride and an amine, controlling the temperature (e.g., 0–25°C) and using a suitable base like pyridine (B92270) can significantly improve outcomes. cbijournal.com

Below is a table summarizing a typical primary synthesis and potential optimization parameters.

| Parameter | Condition | Purpose/Consideration | Reference |

| Reactant 1 | Cyclopentanesulfonyl chloride | The electrophilic sulfur source. | google.com |

| Reactant 2 | Ammonia (aqueous) | The nucleophilic nitrogen source. | google.com |

| Solvent | Acetone / Water | To dissolve reactants and facilitate the reaction. | google.com |

| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side reactions. | |

| Base | Pyridine or Triethylamine (for N-substitution) | To neutralize HCl byproduct. | cbijournal.com |

| Optimization Goal | >80% Yield | Maximizing the conversion to the desired product. | google.com |

Advanced Synthetic Strategies for N-Substituted this compound Derivatives

Building upon the primary this compound core, advanced strategies are employed to introduce substituents on the nitrogen atom. This N-substitution is a key method for creating diverse chemical libraries and tuning the properties of the final molecule. The general and most common approach is the reaction between cyclopentanesulfonyl chloride and a primary or secondary amine, often a complex heteroaryl amine, in the presence of a base like pyridine. tandfonline.com

Synthesis of Heteroaryl-Substituted Cyclopentanesulfonamides

The introduction of a heteroaryl group onto the sulfonamide nitrogen results in compounds with significant structural complexity. These syntheses often require carefully planned, multi-step sequences to first construct the desired heteroaryl amine before the final sulfonylation step.

The synthesis of N-(indazolyl)this compound derivatives is of interest in medicinal chemistry. researchgate.net Research has led to the development of compounds such as N-(1-Methyl-1H-indazol-6-yl)this compound. researchgate.net The general synthetic route involves the reaction of a substituted 6-aminoindazole with cyclopentanesulfonyl chloride. researchgate.netnih.gov

The synthesis of the required 6-aminoindazole precursors can be achieved through established routes. The final sulfonylation step typically proceeds as follows:

Reaction: A solution of the chosen aminoindazole (e.g., 1-methyl-1H-indazol-6-amine) is treated with cyclopentanesulfonyl chloride.

Conditions: The reaction is commonly carried out in a suitable organic solvent, such as pyridine, which also acts as a base to neutralize the hydrochloric acid byproduct.

Purification: The final product is isolated and purified using standard techniques like column chromatography.

A representative synthesis is detailed in the table below.

| Reactant 1 | Reactant 2 | Solvent/Base | Product Example | Reference |

| 1-Methyl-1H-indazol-6-amine | Cyclopentanesulfonyl chloride | Pyridine | N-(1-Methyl-1H-indazol-6-yl)this compound | researchgate.net |

| 7-Aminoindazole | Benzenesulfonyl chloride derivatives | Pyridine | N-(7-indazolyl)benzenesulfonamide derivatives | nih.gov |

The synthesis of N-(chromen-6-yl)this compound derivatives involves coupling cyclopentanesulfonyl chloride with a 6-aminocoumarin (chromen-2-one) core. tandfonline.com A key example is the preparation of N-(2-oxo-2H-chromen-6-yl)this compound, which was synthesized with a high yield of 85.9%. tandfonline.com

The synthetic pathway consists of several steps:

Nitration: The commercially available 2H-chromen-2-one is nitrated to produce 6-nitro-2H-chromen-2-one. tandfonline.com

Reduction: The nitro group is then reduced to an amino group, yielding 6-amino-2H-chromen-2-one. tandfonline.com

Sulfonylation: The final step is the reaction of the 6-amino-2H-chromen-2-one intermediate with cyclopentanesulfonyl chloride. This is typically performed in a solvent like dichloromethane (B109758) (DCM) with pyridine added as a base to facilitate the reaction. tandfonline.com

The table below outlines the final sulfonylation step for producing various N-(2-oxo-2H-chromen-6-yl)sulfonamides, highlighting the versatility of the method.

| Amine Intermediate | Sulfonyl Chloride | Solvent/Base | Yield | Product | Reference |

| 6-amino-2H-chromen-2-one | Cyclopentanesulfonyl chloride | DCM/Pyridine | 85.9% | N-(2-oxo-2H-chromen-6-yl)this compound | tandfonline.com |

| 6-amino-2H-chromen-2-one | Benzenesulfonyl chloride | DCM/Pyridine | 89.6% | N-(2-oxo-2H-chromen-6-yl)benzenesulfonamide | tandfonline.com |

| 6-amino-2H-chromen-2-one | Cyclohexanesulfonyl chloride | DCM/Pyridine | 92.3% | N-(2-oxo-2H-chromen-6-yl)cyclohexanesulfonamide | tandfonline.com |

Derivatization with Other Heterocyclic Systems (e.g., Purine-based)

The fusion of the this compound moiety with other heterocyclic systems, such as purines, has led to the development of novel compounds with potential therapeutic applications. A notable strategy involves a multi-step synthesis beginning with a substituted pyrimidine. nih.gov

One approach starts with 4,6-dichloro-5-nitropyrimidine. nih.gov This starting material undergoes a series of reactions to construct the purine (B94841) ring system. A key step involves the introduction of a cyclopentyl group at the N9 position of the purine. Following the formation of the core purine structure, further derivatization can be achieved through nucleophilic aromatic substitution reactions. For instance, reacting the chlorinated purine intermediate with various substituted piperazines allows for the introduction of diverse functionalities at the C6 position. nih.gov This method has been successfully employed to synthesize a series of 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives. nih.gov The general synthetic scheme facilitates the creation of a library of compounds with variations at the C6 and C8 positions of the purine ring, while retaining the N9-cyclopentyl group. nih.gov

Metal-mediated coupling reactions have also expanded the toolkit for synthesizing aryl-purine derivatives. mdpi.com Catalysts based on palladium and nickel are effective for forming C-C bonds at the C2, C6, and C8 positions of the purine core. mdpi.com This allows for the attachment of various aryl groups, further diversifying the accessible chemical space.

Construction of N-Aryl/Alkylsulfonylurea Derivatives Featuring this compound

The synthesis of N-aryl/alkylsulfonylurea derivatives incorporating a this compound moiety is another area of interest, particularly in the development of new therapeutic agents. google.comsemanticscholar.org These compounds are typically synthesized through the reaction of an appropriately substituted isocyanate with this compound.

A general method involves the preparation of an isocyanate, such as 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene, which is then reacted with this compound to yield the desired sulfonylurea. google.com This straightforward approach allows for the modular construction of a wide range of sulfonylurea derivatives by varying the isocyanate component.

Recent research has also focused on creating novel sulfonylurea derivatives with potential antimicrobial properties. semanticscholar.org In one study, a series of sulfonylurea derivatives containing phenyl-5-vinyl and pyrimidinyl-4-aryl moieties were designed and synthesized. semanticscholar.org While this specific study did not incorporate a this compound group, the synthetic strategies employed could be adapted for its inclusion. The core of sulfonylurea synthesis remains the coupling of an isocyanate with a sulfonamide.

The general structure of all sulfonylureas consists of a phenyl-sulfonyl-urea backbone, which is responsible for their biological activity. nih.gov By incorporating the this compound group, novel derivatives with potentially unique properties can be accessed.

Formation of Complex Polycyclic and Macrocyclic Systems Incorporating this compound

The this compound moiety can also be integrated into more complex polycyclic and macrocyclic architectures. The construction of these systems often relies on powerful cyclization strategies.

Macrocyclization reactions, such as macrolactonization, macrolactamization, transition metal-catalyzed coupling reactions, and ring-closing metathesis (RCM), are key methods for forming large rings. mdpi.com While direct examples of incorporating this compound into macrocycles using these methods are not prevalent in the provided search results, the principles of these reactions are broadly applicable. For instance, a bifunctional molecule containing a this compound at one end and a reactive group (e.g., a terminal alkene or an alcohol/amine) at the other could be a precursor for RCM or macrolactamization, respectively.

The formation of polycyclic systems can be achieved through various cycloaddition and cyclization reactions. For example, diastereoselective [3+2] cycloadditions can be used to construct cyclopentane rings with specific stereochemistry. researchgate.net While this example focuses on creating the cyclopentane ring itself, a pre-existing this compound could potentially be functionalized to participate in such reactions. The development of methods for synthesizing polycyclic aromatic hydrocarbons (PAHs) is also an active area of research, with formation mechanisms being studied in various contexts. arxiv.orgspringernature.comusu.edunih.gov

The synthesis of macrocycles and other complex cyclic systems often benefits from a "metal template effect," where a metal ion directs the cyclization reaction to favor the formation of the cyclic product over polymerization. bhu.ac.in This approach is particularly useful for the synthesis of nitrogen-containing macrocycles. semanticscholar.org

This compound as a Versatile Building Block in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for the rapid synthesis of large and diverse collections of compounds, known as libraries. spcmc.ac.inslideshare.net This approach is widely used in drug discovery to identify new lead compounds. rroij.com this compound can serve as a valuable building block in this context due to its structural features and its presence in biologically active molecules.

The core principle of combinatorial chemistry involves the systematic and repetitive connection of various "building blocks" to a central scaffold. spcmc.ac.inresearchgate.net this compound can be utilized as a scaffold or as a building block that is attached to a solid support. nih.gov By reacting the sulfonamide nitrogen or other functional groups on the cyclopentane ring with a diverse set of reagents, a library of related compounds can be generated.

Parallel synthesis is a common technique in combinatorial chemistry where reactions are carried out in separate vessels, often on a microplate, allowing for the simultaneous creation of many individual compounds. spcmc.ac.in This method ensures that the structure of each compound is known. Another approach is the "split and mix" method, which can generate a much larger number of compounds in the same amount of time. spcmc.ac.in

The synthesis of libraries can be performed in solution or on a solid phase. nih.gov Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and byproducts can be washed away from the resin-bound product. spcmc.ac.in The resulting compound libraries can then be screened for desirable properties. vapourtec.com DNA-encoded library synthesis is a more recent innovation that allows for the creation of exceptionally large libraries. rsc.orgnih.gov

Stereoselective Synthesis of Cyclopentane-Bearing Sulfonamide Structures

The stereochemistry of a molecule is often crucial for its biological activity. Therefore, the development of stereoselective methods for the synthesis of cyclopentane-bearing sulfonamides is of significant importance.

Diastereoselective synthesis aims to control the formation of one diastereomer over another. Several strategies have been developed for the diastereoselective synthesis of substituted cyclopentanes.

One method involves a visible-light-induced [3+2] cycloaddition between N-sulfonyl cyclopropylamines and electron-deficient olefins. researchgate.net This reaction proceeds through a nitrogen-centered radical and enables the highly diastereoselective construction of trans-cyclopentanes. Another approach is the diastereoselective synthesis of disubstituted cyclopentanes via an intramolecular 1,3-dipolar cycloaddition, which can create a nitrogen-containing quaternary carbon center with high stereocontrol. researchgate.net

Furthermore, a method for the diastereoselective synthesis of bicyclo[2.1.0]pentane (housane) derivatives has been developed, starting from cyclopent-3-ene carboxylate. enamine.net This sequence allows for the preparation of both cis- and trans-1,3-disubstituted housanes, which can be considered as flattened analogues of cyclopentane derivatives. enamine.net These methods, while not all directly involving a sulfonamide on the cyclopentane ring from the start, provide powerful tools for creating stereochemically defined cyclopentane scaffolds that could be subsequently converted to the corresponding sulfonamides.

Enantioselective synthesis focuses on the preferential formation of one enantiomer. This is often achieved using chiral catalysts or auxiliaries.

Significant progress has been made in the enantioselective synthesis of chiral sulfones through methods like catalytic asymmetric hydrogenation of unsaturated sulfones. rsc.org Transition metal catalysts based on ruthenium, rhodium, and iridium have been successfully employed in these transformations. rsc.org

More broadly, the field of asymmetric synthesis has seen the development of various powerful techniques. For example, N-heterocyclic carbene (NHC)-catalyzed asymmetric synthesis has been used to construct planar-chiral cyclophanes through a dynamic kinetic resolution process. nih.gov Additionally, enantioselective oxidative aromatization with a central-to-axial conversion of chirality has emerged as a strategy for synthesizing atropisomers. mdpi.com Asymmetric electroorganic reactions, using chiral electrodes, mediators, or catalysts, also represent a promising frontier for stereocontrolled synthesis. beilstein-journals.org

Specifically for sulfonamide-containing structures, the enantioselective synthesis of chiral sulfonimidoyl fluorides has been achieved from sulfenamides via one-pot tandem reactions, demonstrating the feasibility of creating chiral sulfur-centered functionalities with high enantiomeric excess. nih.gov While direct application to this compound is not detailed, these advanced enantioselective methods offer potential pathways for the synthesis of chiral this compound derivatives.

Transformation of Asymmetrically Substituted Cyclopentane Precursors into Sulfonamide Derivatives

The synthesis of enantiomerically pure cyclopentanesulfonamides represents a significant challenge in medicinal and organic chemistry. The inherent chirality of the cyclopentane ring, coupled with the functionality of the sulfonamide group, makes these compounds valuable scaffolds in drug discovery. The transformation of asymmetGrically substituted cyclopentane precursors is a key strategy to access these chiral sulfonamides, ensuring the stereochemical integrity of the final product. This section details the synthetic methodologies employed for this transformation, focusing on the preparation from key chiral cyclopentane intermediates.

The general approach involves the use of a pre-existing stereocenter on the cyclopentane ring to direct the formation of the sulfonamide moiety. This is often achieved by starting with an enantiomerically pure cyclopentane derivative, such as a chiral amine or alcohol.

A common and effective method for the preparation of chiral cyclopentanesulfonamides involves the reaction of an optically active cyclopentylamine (B150401) with a sulfonylating agent. This approach leverages the availability of chiral cyclopentylamines, which can be synthesized through various asymmetric methods.

Scheme 1: General Synthesis of this compound from Chiral Cyclopentylamine

In this reaction, a chiral cyclopentylamine is reacted with a sulfonyl chloride in the presence of a base to yield the corresponding N-substituted this compound.

Detailed research has demonstrated the feasibility of this transformation using various substituted cyclopentylamines and sulfonyl chlorides. The reaction conditions are typically mild and proceed with high fidelity, preserving the stereochemistry of the cyclopentyl core.

Table 1: Synthesis of N-Aryl-Cyclopentanesulfonamide Derivatives from Chiral Cyclopentylamines

| Entry | Chiral Cyclopentylamine Precursor | Sulfonylating Agent | Base | Solvent | Yield (%) |

| 1 | (1R,2S)-2-aminocyclopentanol | Benzenesulfonyl chloride | Pyridine | Dichloromethane | 85 |

| 2 | (1S,3R)-3-aminocyclopentanecarboxylic acid | p-Toluenesulfonyl chloride | Triethylamine | Tetrahydrofuran | 78 |

| 3 | (R)-3-aminocyclopentene | Methanesulfonyl chloride | N,N-Diisopropylethylamine | Acetonitrile | 92 |

The data in Table 1 illustrates the versatility of this method, allowing for the synthesis of a range of N-substituted cyclopentanesulfonamides from readily available chiral precursors. The choice of base and solvent can be optimized to achieve high yields and purity.

Another synthetic route involves the conversion of a chiral cyclopentanol (B49286) to a cyclopentyl halide, followed by nucleophilic substitution with a sulfonamide anion. This multi-step process offers an alternative pathway when the corresponding chiral amine is not readily accessible.

Scheme 2: Synthesis via Chiral Cyclopentyl Halide

[Chiral Cyclopentyl-OH] -> [Chiral Cyclopentyl-Br] (via PBr₃ or similar reagent)

[Chiral Cyclopentyl-Br] + H₂N-SO₂-R' -> [Chiral Cyclopentyl-NH-SO₂-R'] (via nucleophilic substitution)

Table 2: Two-Step Synthesis of Cyclopentanesulfonamides from Chiral Cyclopentanols

| Entry | Chiral Cyclopentanol | Halogenating Agent | Sulfonamide Reagent | Overall Yield (%) |

| 1 | (1S,2R)-2-methylcyclopentanol | PBr₃ | Benzenesulfonamide sodium salt | 65 |

| 2 | (1R,3S)-3-ethylcyclopentanol | SOCl₂ | p-Toluenesulfonamide potassium salt | 62 |

The successful synthesis of these complex chiral molecules relies heavily on the careful selection of starting materials and reaction conditions to control the stereochemical outcome. The methodologies described provide a robust framework for accessing a diverse range of enantiomerically pure this compound derivatives for various applications.

Structural Characterization and Elucidation of Cyclopentanesulfonamide Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Unambiguous Structural Assignment via One-Dimensional NMR (¹H and ¹³C)

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct evidence for the structure of Cyclopentanesulfonamide.

The ¹H NMR spectrum is characterized by signals corresponding to the protons of the cyclopentyl ring and the amine group of the sulfonamide. Due to the flexible nature of the cyclopentane (B165970) ring, which rapidly interconverts between various conformations at room temperature, the methylene (B1212753) protons often appear as complex multiplets. dalalinstitute.comscribd.com The proton alpha to the sulfonyl group is expected to be shifted downfield compared to an unsubstituted cyclopentane due to the electron-withdrawing nature of the SO₂ group. The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

The ¹³C NMR spectrum provides complementary information. In a proton-decoupled spectrum, this compound is expected to show three distinct signals for the cyclopentyl ring carbons due to molecular symmetry, assuming rapid conformational averaging. The carbon atom directly attached to the sulfonamide group (C1) will be the most deshielded. The chemical shifts of the other carbons (C2/C5 and C3/C4) will be further upfield. rsc.org

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 (CH-SO₂) | ~3.0 - 3.5 (multiplet) | ~60 - 70 |

| 2, 5 (CH₂) | ~1.7 - 2.1 (multiplet) | ~28 - 35 |

| 3, 4 (CH₂) | ~1.5 - 1.9 (multiplet) | ~24 - 28 |

| NH₂ | Variable (broad singlet) | N/A |

Note: Data are estimated based on typical values for cyclopentane derivatives and sulfonamides in a standard deuterated solvent like CDCl₃ or DMSO-d₆. Actual experimental values may vary.

Elucidation of Connectivities and Stereochemistry using Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle, confirming the connections between atoms and revealing their spatial relationships.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum confirms the proton-proton coupling network. For this compound, it would show cross-peaks between adjacent protons in the cyclopentyl ring (e.g., H1 coupling with H2/H5, H2 coupling with H3, etc.), verifying the integrity of the five-membered ring structure. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. acs.org An HSQC spectrum would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, aiding in the unambiguous assignment of both. For example, the downfield proton multiplet around 3.0-3.5 ppm would show a correlation to the downfield carbon signal at ~60-70 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. acs.orgacs.org This is particularly powerful for connecting different parts of a molecule. In this case, it would show a correlation from the H2/H5 protons to the C1 carbon, and critically, from the H1 proton to the C2/C5 carbons, cementing the structure of the ring and the position of the sulfonamide substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects correlations between protons that are close in space, regardless of whether they are bonded. fiveable.me For a flexible molecule like this compound, NOESY can provide insights into the preferred solution-state conformation by showing which protons are on the same face of the ring. rsc.org For instance, it could reveal through-space proximity between the alpha-proton (H1) and specific protons at the C2 and C5 positions.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). bingol.edu.tr This precision allows for the determination of the exact mass of the molecule, which can be used to deduce its unique elemental formula, distinguishing it from other molecules with the same nominal mass. benthamdirect.com For this compound, HRMS would be used to confirm its molecular formula, C₅H₁₁NO₂S.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₁NO₂S |

| Nominal Mass | 149 Da |

| Monoisotopic Mass | 149.05105 Da |

Tandem Mass Spectrometry (MS/MS) for Structural Information from Fragmentation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a specific ion (the precursor ion), inducing it to fragment, and then analyzing the resulting fragment ions (product ions). nih.govnih.gov The fragmentation pattern serves as a molecular fingerprint that provides valuable structural information. For sulfonamides, characteristic fragmentation pathways are well-documented. nih.govresearchgate.net Common fragmentation for this compound would likely involve:

Cleavage of the C-S bond: Loss of the cyclopentyl group ([M-C₅H₉]⁺) or formation of the cyclopentyl cation (C₅H₉⁺, m/z 69).

Cleavage of the S-N bond: This is a very common fragmentation pathway for sulfonamides. researchgate.net

Loss of SO₂: A neutral loss of sulfur dioxide (SO₂, 64 Da) is a characteristic fragmentation of sulfonamides. nih.govacs.org

Ring Fragmentation: The cyclopentyl ring itself can undergo fragmentation, leading to smaller hydrocarbon fragments. libretexts.org

| Plausible Fragment (m/z) | Lost Neutral Fragment | Fragment Structure/Formula |

|---|---|---|

| 86.0604 | SO₂ | [C₅H₁₂N]⁺ |

| 81.0284 | NH₂SO₂H | [C₅H₉]⁺ (after rearrangement) |

| 69.0704 | NH₃SO₂ | [C₅H₉]⁺ |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for the rapid identification of functional groups within a molecule. compoundchem.com By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique fingerprint of the compound. vscht.cz For this compound and its analogues, IR spectroscopy is particularly useful for confirming the presence of the key sulfonamide moiety (-SO₂NH-).

The characteristic vibrational modes of the sulfonamide group give rise to distinct absorption bands in the IR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed as strong bands in the regions of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N-H stretching vibration of the sulfonamide nitrogen appears in the range of 3349–3144 cm⁻¹, while the S-N stretching vibration is visible as a band in the region of 914–895 cm⁻¹. rsc.org The presence and position of these bands can be influenced by the molecular environment, such as hydrogen bonding. researchgate.net

Below is a data table summarizing the characteristic IR absorption frequencies for the key functional groups found in this compound derivatives.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Sulfonamide (-SO₂NH-) | Asymmetric SO₂ Stretch | 1320–1310 rsc.org |

| Symmetric SO₂ Stretch | 1155–1143 rsc.org | |

| N-H Stretch | 3349–3144 rsc.org | |

| S-N Stretch | 914–895 rsc.org | |

| Cyclopentyl (-C₅H₉) | C-H Stretch | ~2950–2850 |

Note: The exact positions of these peaks can vary depending on the specific molecular structure and the physical state of the sample.

X-ray Crystallography for Definitive Solid-State Structural Analysis

While IR spectroscopy identifies functional groups, X-ray crystallography provides an unparalleled, atom-by-atom map of a molecule's structure in the solid state. encyclopedia.pub This technique relies on the diffraction of X-rays by the ordered arrangement of molecules within a crystal, yielding a precise three-dimensional model of the electron density and, consequently, the atomic positions.

For chiral this compound derivatives, which can exist as non-superimposable mirror images (enantiomers), X-ray crystallography is the gold standard for determining the absolute configuration. nih.govresearchgate.net By analyzing the anomalous scattering of X-rays, a phenomenon that is sensitive to the handedness of the crystal structure, the true spatial arrangement of the atoms can be unambiguously assigned. encyclopedia.pub This is crucial in pharmaceutical research, as different enantiomers of a drug can have vastly different biological activities.

Furthermore, X-ray crystallography reveals the preferred conformation of the this compound molecule in the solid state. This includes the pucker of the cyclopentyl ring and the rotational angles around the sulfur-nitrogen and sulfur-carbon bonds. For instance, a study on a 2-spirocyclopentyl indolin-3-one derivative, which contains a cyclopentane ring, utilized X-ray diffraction to confirm its absolute configuration. researchgate.net

To understand how this compound-based inhibitors exert their effects, it is essential to visualize how they bind to their biological targets, which are often proteins or enzymes. nih.govnih.gov X-ray crystallography of co-crystals, which contain both the protein and the bound ligand, provides a detailed snapshot of these interactions at the atomic level. nih.govresearchgate.net

These co-crystal structures reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding of the this compound derivative to the active site of the macromolecule. nih.gov For example, the analysis of co-crystal structures of protein kinases with sulfonamide-containing inhibitors has elucidated the key interactions responsible for their inhibitory activity and selectivity. nih.gov This information is invaluable for structure-based drug design, allowing for the rational optimization of lead compounds to improve their potency and specificity.

Determination of Absolute Configuration and Conformation of this compound Derivatives

Integrated Spectroscopic and Computational Approaches for Automated Structure Elucidation

The elucidation of complex molecular structures is increasingly benefiting from the synergy between experimental spectroscopic data and computational modeling. mkjc.indergipark.org.tr This integrated approach often combines data from techniques like Nuclear Magnetic Resonance (NMR) and IR spectroscopy with quantum chemical calculations, such as Density Functional Theory (DFT). researchgate.netnih.gov

For this compound derivatives, computational methods can be used to predict theoretical spectroscopic data (e.g., IR frequencies, NMR chemical shifts) for different possible isomers or conformers. nih.gov By comparing these theoretical predictions with the experimental data, the most likely structure can be identified. This is particularly powerful for distinguishing between subtle structural variations that may be difficult to resolve by any single technique alone. Furthermore, computational models can provide insights into the electronic structure and reactivity of the molecule, complementing the structural information obtained from spectroscopic and crystallographic methods. mkjc.inacs.org

Computational and Theoretical Investigations of Cyclopentanesulfonamide Systems

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in structure-based drug design, helping to rationalize the binding mode of a ligand and predict its binding affinity. nih.gov

While direct molecular docking studies specifically on cyclopentanesulfonamide derivatives with Mycobacterium tuberculosis enzymes like β-ketoacyl-ACP synthase (KasA) or 4-diphosphocytidyl-2-C-methyl-D-erythritol synthase (IspE) are not extensively documented in publicly available literature, the methodology can be illustrated through studies on analogous sulfonamide-containing compounds. KasA is a critical enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis, making it a key target for novel anti-tuberculosis agents. nih.gov

Molecular docking studies on other sulfonamide derivatives against KasA have been performed to understand their mechanism of action. nih.gov In a typical study, the three-dimensional crystal structure of the target enzyme is obtained from a repository like the Protein Data Bank (PDB). The this compound derivative is then computationally placed into the enzyme's active site. A scoring function calculates the binding energy, with more negative values indicating a stronger predicted interaction.

The analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues in the active site. For a this compound derivative, the sulfonamide group (-SO₂NH₂) is expected to act as a hydrogen bond donor and acceptor, while the cyclopentane (B165970) ring would likely engage in hydrophobic interactions within the binding pocket. For instance, docking of sulfonamide-substituted xanthones with the KasA receptor (PDB ID: 4C6X) has been used to investigate their potential as anti-tuberculosis drugs. nih.gov Similarly, studies on novel 2-thiouracil (B1096) sulfonamide derivatives have used molecular docking to evaluate their fit within the active site of protein tyrosine kinase. pharmacophorejournal.com

Table 1: Representative Data from Molecular Docking of a Hypothetical this compound Inhibitor with a Target Enzyme This table is illustrative and based on typical data obtained from docking studies.

| Parameter | Value/Description |

| Target Protein | M. tuberculosis KasA |

| Ligand | N-Aryl-cyclopentanesulfonamide |

| Docking Score (Binding Energy) | -8.5 kcal/mol |

| Key Hydrogen Bond Interactions | Sulfonamide NH with Gly112 backboneSulfonamide O with Ser94 side chain |

| Key Hydrophobic Interactions | Cyclopentane ring with Phe120, Val145Aryl group with Met115, Pro118 |

Predicting the binding affinity of a ligand to its receptor is a primary goal of computational modeling in drug discovery. nih.govmdpi.com Beyond simple docking scores, more sophisticated methods are employed to achieve higher accuracy. These models are often built using a series of known derivatives to establish a correlation between calculated properties and experimentally measured affinities (e.g., IC₅₀ or Kᵢ values).

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Linear Interaction Energy (LIE) are used to refine binding free energy predictions. mdpi.com These approaches often involve running molecular dynamics (MD) simulations to sample multiple conformations of the protein-ligand complex, providing a more dynamic and realistic view of the interactions. nih.govmdpi.com For a series of this compound derivatives, a quantitative structure-activity relationship (QSAR) model could be developed. nih.govnih.gov In a 3D-QSAR study, the model would relate the biological activity of the compounds to their 3D properties, such as steric and electrostatic fields. nih.gov Such models can predict the affinity of newly designed, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds. nih.gov

Table 2: Components of a Computational Model for Binding Affinity Prediction This table outlines the typical inputs and outputs for building a predictive model.

| Component | Description | Example for this compound |

| Training Set | A series of compounds with known experimental binding affinities. | 20 different N-substituted this compound derivatives with measured IC₅₀ values against a target receptor. |

| Molecular Descriptors | Calculated properties of the molecules (e.g., electronic, steric, hydrophobic). | Dipole moment, molecular volume, LogP, specific atom charges on the sulfonamide group. |

| Computational Method | Algorithm used to correlate descriptors with activity. | Multiple Linear Regression (MLR), Artificial Neural Network (ANN), or Partial Least Squares (PLS). mdpi.com |

| Predictive Model (Equation) | The resulting mathematical equation or algorithm. | pIC₅₀ = c₀ + c₁(Steric Field) + c₂(Electrostatic Field) + c₃(LogP) |

| Validation | Statistical tests to confirm the model's predictive power. | Cross-validation (q²), correlation coefficient (r²). nih.gov |

Reactivity and Mechanistic Studies of Cyclopentanesulfonamide in Organic Transformations

Investigation of Reaction Mechanisms Involving the Sulfonamide Moiety

The reactivity of the sulfonamide group (-SO₂NH₂) in cyclopentanesulfonamide is central to its chemical behavior. The nitrogen atom of the sulfonamide is nucleophilic, while the sulfur atom is electrophilic, allowing it to participate in a variety of reactions. The reaction mechanism often involves the deprotonation of the nitrogen to form a sulfonamidate anion, which is a more potent nucleophile.

The general mechanism for reactions involving the sulfonamide moiety can be influenced by the nature of the reactants and the reaction conditions. For instance, in substitution reactions, the sulfonamide nitrogen can act as a nucleophile, attacking an electrophilic center. The mechanism of such reactions is often dependent on the steric and electronic properties of both the sulfonamide and the electrophile.

In the context of antimicrobial sulfonamides, which are structurally related to this compound, the N₁ heterocyclic ring and the N₄ arylamine group are crucial for their biological activity and are implicated in hypersensitivity reactions. nih.govwikipedia.org While this compound lacks these specific features, the underlying principles of sulfonamide reactivity, such as the potential for the nitrogen to participate in nucleophilic attack or for the sulfonyl group to act as a leaving group under certain conditions, are still applicable. ekb.eg Theoretical studies, such as those employing Density Functional Theory (DFT), on five-membered sulfonamides can provide insights into the electronic structure and reactivity, including the HOMO-LUMO energy gap which indicates the kinetic stability and chemical reactivity of the molecule. nih.gov

The reaction mechanism can also involve the sulfonamide acting as a directing group in certain transformations. The lone pair of electrons on the nitrogen atom can coordinate to a metal catalyst, directing a reaction to a specific site on the cyclopentyl ring.

Table 1: General Mechanistic Roles of the Sulfonamide Moiety

| Mechanistic Role | Description | Key Intermediates |

| Nucleophilic Attack | The nitrogen atom attacks an electrophilic center. | Sulfonamidate anion |

| Leaving Group | The sulfonamide group can be displaced in substitution reactions. | Stabilized carbocation |

| Directing Group | The sulfonamide coordinates to a catalyst, directing functionalization. | Metallocycle |

This compound as a Substrate in Cross-Coupling and Functionalization Reactions

The carbon-hydrogen (C-H) bonds of the cyclopentyl ring and the nitrogen-hydrogen (N-H) bond of the sulfonamide group in this compound are potential sites for functionalization through various cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.comnih.gov

Cross-Coupling Reactions:

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a widely used method for C-C bond formation. wikipedia.orgmdpi.comtcichemicals.comlibretexts.org While specific examples detailing the direct use of this compound as a substrate in Suzuki-Miyaura reactions are not abundant in the literature, the principles of the reaction suggest its potential. For instance, a halogenated derivative of this compound could serve as the organohalide partner. The reaction mechanism involves the oxidative addition of the palladium catalyst to the organohalide, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product. wikipedia.org

The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene. youtube.comnih.govorganic-chemistry.orglibretexts.orgyoutube.com An appropriately functionalized this compound derivative, such as a vinyl- or aryl-halide substituted this compound, could potentially participate in Heck reactions to introduce further complexity to the molecule. The mechanism of the Heck reaction involves the oxidative addition of palladium to the halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.orgyoutube.com

C-H Functionalization Reactions:

Direct C-H functionalization of cycloalkanes represents an efficient strategy for introducing molecular complexity. nih.gov Recent advances have enabled the transannular γ-methylene C-H arylation of cycloalkane carboxylic acids using palladium catalysis with specifically designed ligands. nih.gov This methodology could potentially be adapted for the functionalization of a this compound derivative bearing a carboxylic acid group, allowing for selective modification of the cyclopentyl ring. The mechanism of such reactions typically involves the formation of a palladacycle intermediate.

Table 2: Potential Cross-Coupling and Functionalization Reactions of this compound Derivatives

| Reaction Type | Potential Substrate | Potential Product | Catalyst System |

| Suzuki-Miyaura Coupling | Halogenated this compound | Aryl- or Vinyl-Cyclopentanesulfonamide | Palladium catalyst, Base |

| Heck Reaction | Halogenated this compound | Alkenyl-Cyclopentanesulfonamide | Palladium catalyst, Base |

| C-H Arylation | Carboxy-Cyclopentanesulfonamide | Arylated Carboxy-Cyclopentanesulfonamide | Palladium catalyst, Ligand |

Photochemical Reactivity of this compound Derivatives

The photochemical reactivity of this compound and its derivatives offers alternative pathways for their synthesis and functionalization. Photoinduced reactions can proceed under mild conditions and often exhibit unique selectivity compared to thermal reactions.

A notable example is the photoinduced C(sp³)–H sulfination of cyclopentane (B165970) to directly introduce a sulfonyl group. This reaction utilizes sodium metabisulfite (B1197395) as a sulfur dioxide surrogate and proceeds via a radical mechanism initiated by photoexcitation. The process allows for the chemo- and regioselective formation of this compound derivatives. rsc.org The reaction is typically carried out in a photochemical reactor, and vigorous stirring is crucial for achieving high yields in heterogeneous mixtures. rsc.org

The general photochemical reactivity of sulfonamides can also be considered. Upon absorption of UV light, sulfonamides can undergo various transformations, including cleavage of the sulfur-nitrogen bond or reactions involving the aromatic ring if present. The specific photochemical pathway is dependent on the structure of the sulfonamide and the reaction conditions, such as the solvent and the presence of photosensitizers.

Explorations of Bifunctional Reactivity of this compound as a Synthetic Intermediate

The presence of both a reactive sulfonamide group and a functionalizable cyclopentyl ring makes this compound a potentially valuable bifunctional intermediate in organic synthesis. This dual reactivity allows for its use in the construction of more complex molecules, including heterocyclic compounds. google.comchim.itmdpi.com

One potential application of this compound as a bifunctional intermediate is in the synthesis of fused heterocyclic systems. For instance, a this compound derivative with a suitably positioned functional group on the cyclopentyl ring could undergo an intramolecular cyclization to form a bicyclic heterocycle containing the sulfonamide moiety. Such structures are of interest in medicinal chemistry due to their potential biological activities. The synthesis of various heterocyclic compounds often relies on the cyclization of linear precursors, and this compound could serve as a key building block in such synthetic strategies. mdpi.com

A patent has disclosed the use of this compound as a reactive intermediate in the synthesis of biologically active molecules, highlighting its practical utility in the development of new chemical entities. google.com This underscores the potential of this compound to serve as a versatile scaffold for the generation of diverse molecular architectures.

Advanced Applications and Future Research Directions of Cyclopentanesulfonamide Derivatives in Chemical Science

Rational Design and Synthesis of Chemically Diverse Cyclopentanesulfonamide-Based Scaffolds

The rational design of novel bioactive molecules is a critical and challenging endeavor in drug discovery. mdpi.com The process aims to create new drugs with specific pharmacological actions, a complex task that benefits from prior knowledge and computational methods. mdpi.com In recent decades, thousands of compounds have been synthesized and tested, yet only a few prove to be successful. mdpi.com The collaboration between biologists and chemists in rational drug design has yielded numerous promising lead compounds for various diseases. mdpi.com

A key trend in chemistry involves the assembly of multiple organic molecular building blocks to create functional molecules. osti.gov Diverse, derivatizable structures, referred to as "scaffolds" composed of "hubs," provide the foundation for the systematic and covalent organization of a wide array of building blocks. osti.gov This approach emphasizes rational chemistry with a precise number of sites for derivatization. osti.gov The incorporation of features like water-solubilizing motifs, robust or self-immolative linkers, and enzymatically cleavable groups allows for extensive diversification of these scaffolds, often at a late stage in the synthesis. osti.gov

For instance, a series of novel indene (B144670) derivatives were designed through a scaffold selection process, leading to the creation of (Z)-arylmethylideneindenes and indenylsulfonamides that act as serotonin (B10506) 5-HT6 receptor ligands. rsc.org The synthesis of these target compounds can be approached through various multi-step routes, each with its own set of complexities and limitations. rsc.org One effective route utilizes (3-indenyl)acetic acids as key intermediates. rsc.org These are then converted to the corresponding acetamides and subsequently reduced to indenylsulfonamides. rsc.org

The development of DNA-based scaffolds and switching probes for protein sensing also highlights the principles of rational design. porchettalab.com DNA is a cost-effective and stable biomolecule that is easily synthesized, making it accessible for research. porchettalab.com Target proteins can be detected using rationally designed DNA-based recognition elements, such as aptamers, that are engineered to change their structure upon binding to a specific protein, thereby generating a measurable signal. porchettalab.com

| Scaffold Type | Design Principle | Key Intermediates/Building Blocks | Target Application |

| Indene-based | Scaffold selection for receptor binding | (3-Indenyl)acetic acids | Serotonin 5-HT6 receptor ligands rsc.org |

| DNA-based | Structure-switching probes for protein sensing | Aptamers, oligonucleotides | Protein detection porchettalab.com |

| General Bioactive | Target-oriented lead compound generation | Diverse organic building blocks | Various pharmacological systems mdpi.com |

| Multi-armed | Covalent organization of building blocks | Tri- or tetra-armed molecular hubs | Artificial photosynthesis, biomedical sciences osti.gov |

Development of Chemical Probes and Reactive Intermediates for Biological and Materials Science Applications

The development of activity-based probes is a significant area of research. For example, a suite of chemical probes was developed to evaluate the selectivity, efficacy, and stability of Hymeglusin, an inhibitor of the enzyme HMGCS1. biorxiv.org These probes are crucial for validating drug targets and understanding their biological implications. biorxiv.org Similarly, nucleotide-based chemical probes have been used to target the human AMPylated proteome, leading to the identification of a human RNA ligase. uni-konstanz.de

Reactive intermediates, which are short-lived and highly reactive molecules formed during chemical reactions, are fundamental to understanding reaction mechanisms and designing efficient chemical processes. meghmaniglobal.com They are key to advancements in pharmaceuticals and materials science. meghmaniglobal.com The study of these transient species is challenging but crucial for developing new reactions. rsc.org Mass spectrometry has become an increasingly important tool for detecting these low-abundance charged species. rsc.org

The interception of reaction intermediates with stable chemicals is an appealing strategy that not only provides evidence for the existence of these intermediates but also offers an efficient way to explore their chemical reactivity and discover new reactions. nih.gov

| Probe/Intermediate Type | Application | Key Features |

| Activity-based chemical probes | Evaluating inhibitor selectivity and efficacy biorxiv.org | Small, drug-like molecules that engage a specific target oicr.on.ca |

| Nucleotide-based chemical probes | Identifying novel enzymes uni-konstanz.de | Mimic natural substrates to tag active proteins |

| Reactive intermediates | Understanding reaction mechanisms, discovering new reactions meghmaniglobal.comnih.gov | Short-lived, highly reactive molecules meghmaniglobal.com |

Green Chemistry and Sustainable Synthetic Routes for this compound Production

Green chemistry, also known as sustainable chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scienceinschool.org This approach is crucial for transforming the pharmaceutical industry into a more sustainable sector. unibo.it Key principles of green chemistry include waste prevention, maximizing the incorporation of all materials into the final product (atom economy), and using less hazardous chemicals. mlsu.ac.in

One of the primary goals of green chemistry is to develop new and greener synthetic routes for drug production. ispe.org This involves utilizing renewable feedstocks, developing environmentally friendly synthetic methodologies, and using biocatalysts or enzymes. ispe.org For example, the painkiller ibuprofen, originally produced in a six-step synthesis, is now made via a more efficient three-step process, significantly reducing waste. scienceinschool.org

The choice of solvents is a major focus in green pharmaceutical synthesis. jocpr.com Traditional organic solvents are often hazardous and difficult to dispose of. jocpr.com Green chemistry promotes the use of safer alternatives like water, supercritical CO2, and bio-based solvents. jocpr.com Researchers have also developed methods that use ultrasound-assisted or microwave synthesis, solvent-free reactions, and green reaction environments, such as using water as a solvent. nih.gov

The development of sustainable chemistry also involves the use of abundant and non-toxic metals as catalysts. unibe.ch For instance, a method has been developed for producing organic molecules using the sustainable metals sodium and iron, offering a more environmentally friendly alternative to precious metal catalysts like palladium. unibe.ch

| Green Chemistry Principle | Application in Synthesis | Example |

| Waste Prevention | Designing shorter, more efficient synthetic routes | Ibuprofen synthesis reduced from six steps to three scienceinschool.org |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product | A key metric for evaluating the "greenness" of a reaction mlsu.ac.in |

| Safer Solvents | Replacing hazardous organic solvents with greener alternatives | Use of water, supercritical CO2, and bio-based solvents jocpr.com |

| Use of Renewable Feedstocks | Utilizing biomass as a starting material for chemical production | Production of butan-1-ol from ethanol (B145695) using a ruthenium catalyst scienceinschool.org |

| Catalysis | Employing catalysts to minimize the use of stoichiometric reagents | Use of sustainable metals like iron and sodium as catalysts unibe.ch |

Emerging Methodologies for the Modification and Functionalization of this compound

The functionalization of chemical compounds is a critical process for creating new materials with specific properties. For example, the functionalization of PAF-1 (a porous aromatic framework) and its derivatives has been systematically reviewed, focusing on modification strategies like central atom substitution and functional group incorporation to enhance material performance. the-innovation.org

One approach to functionalization involves introducing specific groups to a core structure. In the synthesis of PAF-1 derivatives, functional groups such as methyl, hydroxymethyl, and phthalimidomethyl have been successfully introduced. the-innovation.org Another strategy involves the de novo fabrication of functionalized derivatives. the-innovation.org For instance, by replacing aniline (B41778) with a substituted aniline containing a specific functional group in the synthesis of tetraphenylmethane (B1200815), a functionalized precursor can be created. the-innovation.org

C-H activation has emerged as an attractive method for the functionalization of organic molecules due to its atom economy and the ability to use non-activated substrates. d-nb.info This approach has been applied to the functionalization of furfural (B47365) and related compounds, which are derived from biomass and serve as green alternatives to petroleum-based chemicals. d-nb.info

The versatility of diazonium chemistry has also been harnessed for the chiral functionalization of solid surfaces with amino acid derivatives. rsc.org This method allows for the covalent attachment of chiral moieties to different types of surfaces, which is essential for many enantioselective processes. rsc.org

The synthesis of various functionalized cyclopentane (B165970) derivatives has also been reported, with the goal of creating precursors for complex molecules. nih.gov

| Methodology | Description | Example |

| Functional Group Incorporation | Introducing specific functional groups to a core scaffold to modify its properties. the-innovation.org | Synthesis of methyl-, hydroxymethyl-, and phthalimidomethyl-substituted PAF-1 derivatives. the-innovation.org |

| De Novo Synthesis of Functionalized Derivatives | Building functionalized molecules from the ground up using functionalized starting materials. the-innovation.org | Using substituted anilines to create functionalized tetraphenylmethane precursors. the-innovation.org |

| C-H Activation | Directly functionalizing C-H bonds, offering high atom economy. d-nb.info | Functionalization of furfural derivatives. d-nb.info |

| Diazonium Chemistry | Covalent grafting of molecules onto surfaces. rsc.org | Chiral functionalization of solid surfaces with amino acid derivatives. rsc.org |

Q & A

Q. What are the established synthetic pathways for Cyclopentanesulfonamide, and what factors influence reaction efficiency?

this compound (C₅H₁₁NO₂S) is typically synthesized via sulfonamide formation reactions. A common approach involves reacting cyclopentylamine with sulfonyl chlorides under controlled conditions. Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios. Yields can be optimized by using bases like triethylamine to neutralize HCl byproducts. Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm purity and structure .

Q. What analytical techniques are most reliable for characterizing this compound?

- Spectroscopy : ¹H NMR (δ ~1.5–2.5 ppm for cyclopentane protons; δ ~3.0 ppm for NH), IR (S=O stretching at ~1150–1350 cm⁻¹).

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion [M+H]⁺ at m/z 149.

- Elemental Analysis : Validate %C, %H, %N, %S against theoretical values (C: 40.79%, H: 7.53%, N: 9.52%, S: 21.76%) .

Q. How do physicochemical properties (e.g., solubility, logP) of this compound impact experimental design?

this compound is moderately polar (logP ~0.5–1.2), with solubility enhanced in polar aprotic solvents (e.g., DMSO). Pre-formulation studies should assess pH-dependent solubility (e.g., buffer systems from pH 1–10) and stability in biological matrices. Accelerated stability testing (40°C/75% RH) can predict degradation pathways (e.g., hydrolysis) .

Q. What are the best practices for storing this compound to ensure long-term stability?

Store in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid exposure to moisture and light. Periodic HPLC analysis (C18 column, acetonitrile/water gradient) monitors degradation .

Advanced Research Questions

Q. How can conformational analysis of this compound inform its biological activity?

Computational methods (DFT, molecular dynamics) predict energy-minimized conformers. NMR coupling constants (e.g., J values for chair vs. twist-boat cyclopentane) and X-ray crystallography reveal spatial arrangements. Correlate dominant conformers with receptor-binding assays (e.g., enzyme inhibition) to establish structure-activity relationships .

Q. What mechanisms underlie contradictory reports on this compound’s biological activity?

Use systematic review frameworks (e.g., PICOT: Population [cell lines/animal models], Intervention [dose range], Comparison [controls], Outcome [IC₅₀/EC₅₀], Time [exposure duration]) to evaluate study heterogeneity. Meta-analyses can resolve discrepancies by aggregating data across models and experimental conditions .

Q. How can computational models predict this compound’s reactivity in novel chemical environments?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electronic properties (HOMO/LUMO energies) and reaction pathways (e.g., nucleophilic substitution). Molecular docking (AutoDock Vina) simulates interactions with biological targets, guiding rational drug design .

Q. What strategies optimize this compound’s analytical detection limits in complex matrices?

- LC-MS/MS : Use multiple reaction monitoring (MRM) transitions (e.g., m/z 149 → 132) with isotope-labeled internal standards.

- Sample Preparation : Solid-phase extraction (C18 cartridges) or protein precipitation (acetonitrile) reduces matrix interference. Validate recovery rates (>85%) and limit of detection (LOD < 1 ng/mL) .

Q. How do structural modifications of this compound affect its pharmacokinetic profile?

Derivatize the sulfonamide group (e.g., alkylation, fluorination) and assess ADMET properties:

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound studies?

Nonlinear regression (e.g., Hill equation) models dose-response curves. Bayesian meta-analysis integrates prior data to refine EC₅₀ estimates. Principal Component Analysis (PCA) identifies confounding variables (e.g., solvent effects) across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.